N-Pentyl 2-bromobenzamide
Overview
Description
N-Pentyl 2-bromobenzamide is an organic compound with the molecular formula C12H16BrNO. It consists of a benzamide group with a bromine atom attached at the 2-position of the benzene ring and a pentyl group linked to the nitrogen atom of the amide group . This structure suggests potential for various types of chemical interactions due to the presence of the amide functional group and the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Pentyl 2-bromobenzamide can be synthesized through the reaction of 2-bromobenzoyl chloride with pentylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzamides.
Hydrolysis: The major products are 2-bromobenzoic acid and pentylamine.
Scientific Research Applications
N-Pentyl 2-bromobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Pentyl 2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromo-N-methylbenzamide
- 2-Bromo-N-ethylbenzamide
- 2-Bromo-N-propylbenzamide
Comparison: N-Pentyl 2-bromobenzamide is unique due to the presence of the pentyl group, which can influence its solubility, reactivity, and binding affinity compared to its shorter-chain analogs. The longer alkyl chain may enhance its hydrophobic interactions with biological targets, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
2-bromo-N-pentylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKFKZXUGXJCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400449 | |
Record name | N-Pentyl 2-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349092-69-9 | |
Record name | N-Pentyl 2-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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